2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

説明

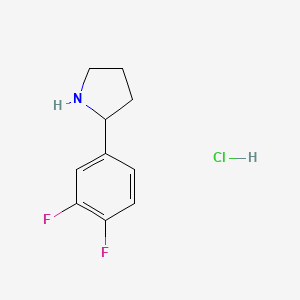

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a fluorinated organic compound with a pyrrolidine backbone substituted at the 2-position with a 3,4-difluorophenyl group. Its molecular formula is C₁₀H₁₂ClF₂N, and it has a molecular weight of 219.66 g/mol . The compound exists in enantiomeric forms:

- (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2177258-16-9)

- (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2411591-45-0) .

Structurally, the pyrrolidine ring (a five-membered saturated amine) is critical for conformational flexibility, while the 3,4-difluorophenyl group enhances electronic and steric properties, influencing binding affinity and metabolic stability in pharmaceutical applications . The hydrochloride salt improves solubility, making it suitable for synthetic and pharmacological studies .

Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .

特性

IUPAC Name |

2-(3,4-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMDJKBIGCGCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197234-09-5 | |

| Record name | 2-(3,4-difluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

生化学分析

Biochemical Properties

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. This degradation can lead to a decrease in its efficacy and changes in its biological activity. In in vivo studies, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

生物活性

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : this compound

- CAS Number : 2177258-16-9

- Molecular Formula : C11H12ClF2N

Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects. Notably, it has been studied for its role as a modulator of neurotransmitter receptors and potential anticancer properties.

Neurotransmitter Receptor Modulation

The compound has shown promise as a modulator of serotonin receptors, specifically acting as an antagonist at the 5-HT3 receptor and a neutral antagonist at the 5-HT6 receptor. This dual action suggests potential applications in treating mood disorders and anxiety-related conditions .

Anticancer Activity

Preliminary studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the nanomolar range against human tumor cell lines such as HeLa and A549, indicating strong anticancer activity .

Biological Activity Data

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| 5-HT3 Receptor Antagonism | Human Neurotransmitter System | Not specified | |

| Cytotoxicity | HeLa Cell Line | 25.3 ± 4.6 | |

| Cytotoxicity | A549 Cell Line | 77.4 ± 6.2 |

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of pyrrolidine derivatives, researchers found that this compound exhibited significant growth inhibition in multiple cancer cell lines. The study reported that the compound's mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation demonstrated that the compound could reduce anxiety-like behaviors in rodent models. The study highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(3,4-difluorophenyl)pyrrolidine hydrochloride involves several steps that typically include the reaction of pyrrolidine derivatives with fluorinated phenyl groups. A notable method utilizes a Grignard reagent with 3,4-difluorobromobenzene to introduce the difluorophenyl group into the pyrrolidine structure. The synthesis is characterized by its efficiency and the ability to achieve high enantioselectivity, making it suitable for further pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it has been investigated in combination with other agents to enhance its efficacy in treating specific types of cancers .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Research indicates that derivatives of pyrrolidine can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of the difluorophenyl group appears to enhance this inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

In the context of antiviral research, this compound has been evaluated for its effectiveness against viral infections such as HIV. Its mechanism involves acting as a CCR5 antagonist, which is vital for HIV entry into host cells. Modifications to the compound's structure have led to improved binding affinities and therapeutic potentials .

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound inhibited cell proliferation in breast cancer models. The compound was tested in vitro and showed a significant reduction in cell viability at concentrations as low as 10 µM .

- Inflammation Reduction : In a formalin-induced paw edema model, compounds related to 2-(3,4-difluorophenyl)pyrrolidine exhibited significant anti-inflammatory effects compared to control groups. The IC50 values indicated strong potency against COX-1 and COX-2 enzymes .

- HIV Treatment : In high-throughput screening assays, derivatives of this compound were identified as effective CCR5 antagonists with IC50 values significantly lower than existing treatments. This suggests a promising avenue for developing new antiviral therapies .

類似化合物との比較

Table 1: Key Properties of 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Hazard Statements |

|---|---|---|---|---|---|

| (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl | C₁₀H₁₂ClF₂N | 219.66 | 2177258-16-9 | 3,4-difluorophenyl | H302, H315, H319, H335 |

| (R)-2-(3,4-Difluorophenyl)pyrrolidine HCl | C₁₀H₁₂ClF₂N | 219.66 | 2411591-45-0 | 3,4-difluorophenyl | H302, H315, H319, H335 |

| 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl | C₁₂H₁₆Cl₃N | 280.62 | 2060008-02-6 | 3,4-dichlorophenyl, methyl | Not reported |

| 2-(3,4-Difluorophenyl)pyridine HCl | C₁₁H₈ClF₂N | 227.64 | 2640943-41-3 | Pyridine ring | Not reported |

| (R)-2-(3,5-Difluorophenyl)pyrrolidine | C₁₀H₁₁F₂N | 183.20 | 1241683-70-4 | 3,5-difluorophenyl | Not reported |

Key Observations:

Halogen Effects :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and bioavailability compared to chlorine, which increases lipophilicity but may raise toxicity risks .

- Substituent Position : The 3,4-difluorophenyl group in the target compound offers distinct electronic effects compared to 3,5-difluorophenyl (), altering steric interactions in binding pockets .

Functional Group Variations

- Trifluoromethyl Substitution : Compounds like 2-(3-(Trifluoromethyl)phenyl)pyrrolidine HCl () leverage the strong electron-withdrawing trifluoromethyl group, enhancing stability but possibly reducing solubility due to hydrophobicity .

準備方法

Method Based on CN104672121A

This method involves a multi-step synthesis starting from a suitable precursor:

- Step 1: Reaction of a precursor with N,O-dimethyl hydroxylamine hydrochloride in an organic solvent under basic conditions yields an intermediate.

- Step 2: Formation of the difluorophenyl pyrrolidine core via lithiation of 1,4-difluorobenzene with n-butyllithium at low temperatures (-70°C to -50°C), followed by addition to the intermediate.

- Step 3: Cyclization with titanium ethoxide in an organic solvent under reflux produces a key intermediate.

- Step 4: Reduction with sodium borohydride at low temperatures yields the pyrrolidine ring.

- Step 5: Alkali treatment (e.g., sodium hydroxide) facilitates salt formation.

- Step 6: Acidification with hydrogen chloride in organic solvents such as diethyl ether or methanol yields the hydrochloride salt.

This method emphasizes safety, cost reduction, and high yield (up to 90%), with reaction conditions optimized for industrial scalability.

Method from CN110981779B

This approach employs a different route:

- Starting Material: Utilizes tert-butyl-protected intermediates.

- Reaction Conditions: Involves a reaction of difluorophenyl derivatives with specific acids and catalysts under controlled temperature.

- Outcome: Produces the hydrochloride salt with high enantiomeric purity (>98%).

This method benefits from milder reaction conditions and fewer steps, reducing operational complexity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| CN104672121A | Precursors with hydroxylamine | n-Butyllithium, Ti(OEt)4, NaBH4 | -70°C to reflux | Up to 90 | Cost-effective, high yield, scalable | Multi-step, low temperature reactions |

| CN110981779B | Difluorophenyl derivatives, acids | Tert-butyl protecting groups | Mild conditions | >98 enantiomeric purity | Milder, fewer steps | Suitable for enantiomer-specific synthesis |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-(3,4-difluorophenyl)pyrrolidine hydrochloride?

- Methodology:

- Fluorinated Precursors: Use fluorinated benzaldehydes (e.g., 3,4-difluorobenzaldehyde) as starting materials, analogous to cyclopropane synthesis in related compounds .

- Cyclization: Employ reductive amination or catalytic hydrogenation for pyrrolidine ring formation.

- Purification: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (95–96% purity achievable, as seen in structurally similar compounds) .

- Data Analysis: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC retention times and mass spectrometry (MS).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Techniques:

- NMR Spectroscopy: Compare H and C NMR spectra with known fluorophenyl-pyrrolidine derivatives (e.g., shifts for aromatic protons at 6.8–7.2 ppm and pyrrolidine protons at 1.8–3.5 ppm) .

- X-ray Crystallography: Utilize SHELX programs for crystal structure refinement if single crystals are obtained .

Q. What safety protocols are critical for handling fluorinated pyrrolidine derivatives in the lab?

- Handling:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders .

Advanced Research Questions

Q. How does the position of fluorine substituents (3,4-difluoro vs. 2,4-difluoro) impact the compound’s pharmacological activity?

- Experimental Design:

- Comparative Studies: Synthesize analogs (e.g., 2,4-difluorophenyl and 3,5-difluorophenyl derivatives) and test binding affinity to target receptors (e.g., serotonin or dopamine receptors) .

- Computational Modeling: Perform molecular docking using software like AutoDock to predict interactions with active sites.

- Data Interpretation: Correlate fluorine’s electronegativity and steric effects with IC values or Ki values from radioligand assays.

Q. What methodologies are effective for resolving enantiomers of this compound?

- Chiral Separation:

- Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

- Synthesis of Chiral Intermediates: Apply asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to control stereochemistry during pyrrolidine formation .

- Validation: Compare optical rotation values and circular dichroism (CD) spectra with literature data for enantiopure standards.

Q. How can researchers address solubility challenges in biological assays for fluorinated pyrrolidine derivatives?

- Strategies:

- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity.

- Salt Formation: Explore alternative counterions (e.g., trifluoroacetate) to improve solubility in physiological buffers.

- Validation: Measure solubility via nephelometry and validate in cell-based assays (e.g., HEK293 or CHO cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。